Oxohongdenafil's Structural Differentiation: Acetyl Oxoethylpiperazinyl vs. Sulfonyl Piperazine Moiety
Oxohongdenafil is distinguished from its parent compound, sildenafil, and its direct analog, hongdenafil (acetildenafil), by a key structural modification. It possesses an acetyl oxoethylpiperazinyl residue instead of the sulfonyl piperazine group found in sildenafil [1]. This substitution places Oxohongdenafil in a specific subclass of analogs characterized by a pyrazolo pyrimidine-7-one and ethoxyphenyl moiety without a sulfonamide group [2]. This structural change is the primary reason for its unique analytical behavior and altered biological activity profile.
| Evidence Dimension | Key Structural Moiety |
|---|---|
| Target Compound Data | Acetyl oxoethylpiperazinyl residue |
| Comparator Or Baseline | Sildenafil and Hongdenafil: Sulfonyl piperazine group |
| Quantified Difference | Qualitative structural difference (Replacement of sulfonyl group with an acetyl linker and oxopiperazine ring) |
| Conditions | Structural elucidation via HPLC/PDA, LC/MS/MS, and NMR [1] |
Why This Matters
This structural distinction is critical for procurement, as it necessitates the use of an Oxohongdenafil-specific reference standard for accurate identification and quantification in analytical chemistry workflows; using a sildenafil or hongdenafil standard would be scientifically invalid.
- [1] Suh, J., Choi, J., Park, K., Hu, S., Yoon, T., Kim, E., ... & Kim, D. (2009). Elucidation of new anti-impotency analogue in food. Analytical Science and Technology, 22(4), 345-353. View Source
- [2] Molecules (MDPI). (2023). Table 1. PGE-5 Inhibitor and PGE-5 Inhibitor Analogs. PMC10221795. View Source
